molecular formula C7H5N3O2 B2808491 咪唑并[1,2-A]嘧啶-6-羧酸 CAS No. 944896-64-4

咪唑并[1,2-A]嘧啶-6-羧酸

货号: B2808491
CAS 编号: 944896-64-4
分子量: 163.136
InChI 键: IRCKAWIBTUJQID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-A]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is a heterocyclic compound consisting of an imidazole and a pyrimidine ring, with a carboxylic acid group attached to the pyrimidine ring . It has a molecular weight of 163.14 .


Synthesis Analysis

The synthesis of N-fused heterocyclic compounds including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives is achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . The protocol involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps .


Molecular Structure Analysis

The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical and Chemical Properties Analysis

Imidazo[1,2-A]pyrimidine-6-carboxylic acid is a solid at room temperature . The InChI Code is 1S/C7H5N3O2/c11-6(12)5-3-9-7-8-1-2-10(7)4-5/h1-4H,(H,11,12) .

科学研究应用

药物化学策略

咪唑并[1,2-a]嘧啶衍生物,特别是N-{反式-3-[(5-氰基-6-甲基吡啶-2-基)氧基]-2,2,4,4-四甲基环丁基}咪唑并[1,2-a]嘧啶-3-甲酰胺,已显示出作为雄激素受体拮抗剂的希望,特别是在抑制去势抵抗性前列腺癌中肿瘤生长方面。然而,它们被醛氧化酶 (AO) 快速代谢带来了挑战。研究集中于改变它们的结构以减少 AO 介导的氧化,探索杂环的改变或阻止反应位点作为有效的策略(Linton 等人,2011 年)

有机合成发展

钯催化的咪唑并[1,2-a]嘧啶区域选择性芳基化是有机合成中的重大进步。该技术允许从未取代的杂环中有效合成 3-芳基咪唑并[1,2-a]嘧啶,展示了咪唑并[1,2-a]嘧啶在有机化学中的多功能性(Li 等人,2003 年)

衍生物的合成和生物活性

已经合成出多种咪唑并[1,2-a]嘧啶-2-羧酸酯、酸和酰胺,其中一些显示出显着的抗炎和镇痛活性。这些衍生物突出了咪唑并[1,2-a]嘧啶在开发新的药理剂中的潜力(Abignente 等人,1994 年)

光学性质和荧光传感器

通过使用氧化铜纳米颗粒进行 A3 偶联和环化合成的咪唑并[1,2-a]嘧啶已对其光学性质进行了研究。某些衍生物,例如 2,4-双(4-甲氧基苯基)苯并[4,5]咪唑并[1,2-a]嘧啶,可以作为锌离子的荧光传感器,表明它们在化学传感应用中的潜力(Rawat & Rawat,2018 年)

固相合成技术

咪唑并[1,2-a]嘧啶的固相合成涉及与固体载体结合的 α-溴酮与各种 2-氨基嘧啶衍生物之间的缩合。该方法强调了咪唑并[1,2-a]嘧啶在固相合成中的适应性,这是组合化学中的一项关键技术(Kazzouli 等人,2003 年)

作用机制

Target of Action

Imidazo[1,2-A]pyrimidine-6-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound could be the biological entities involved in the pathogenesis of these diseases.

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors . They interact with their targets by forming a covalent bond, which can result in the inhibition of the target’s function .

Biochemical Pathways

Given its potential role as an antituberculosis agent , it may affect the pathways involved in the survival and proliferation of the tuberculosis bacteria.

Result of Action

As a potential antituberculosis agent , it may inhibit the growth and proliferation of the tuberculosis bacteria, leading to its eradication from the host organism.

安全和危害

The safety information for Imidazo[1,2-A]pyrimidine-6-carboxylic acid includes the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

生化分析

Biochemical Properties

Imidazo[1,2-A]pyrimidine-6-carboxylic acid has been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Cellular Effects

Imidazo[1,2-A]pyrimidine-6-carboxylic acid has been found to have potent anticancer activity for KRAS G12C-mutated NCI-H358 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Imidazo[1,2-A]pyrimidine-6-carboxylic acid involves its role as a covalent inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Imidazo[1,2-A]pyrimidine-6-carboxylic acid change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Imidazo[1,2-A]pyrimidine-6-carboxylic acid vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not fully documented .

Metabolic Pathways

Imidazo[1,2-A]pyrimidine-6-carboxylic acid is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name

imidazo[1,2-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6(12)5-3-9-7-8-1-2-10(7)4-5/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCKAWIBTUJQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944896-64-4
Record name imidazo[1,2-a]pyrimidine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-bromoimidazo[1,2-a]pyrimidine (1.17 g, 6 mmol), BINAP (18 mg, 0.06 mmol), PdCl2 (6 mg) in MeOH (30 mL) and triethylamine (1.8 mL) was heated to 80° C. under CO (50 psi) for 12 hours in DMF (97.5 mL). DMF-DMA (70.6 mL, 495.8 mmol) was added and the mixture heated to 130° C. for 12 hours. The mixture was filtered and concentrated to give methyl imidazo[1,2-a]pyrimidine-6-carboxylate (365 mg, 35%) as a yellow solid which was used in the next step without further purification. To a solution of methyl imidazo[1,2-a]pyrimidine-6-carboxylate (365 mg, 2.1 mmol) in methanol was added 1M aq. LiOH (9.0 mL) and the resulting mixture was stirred for 10 hours at room temperature. The pH was adjusted to 5-6 using aq. HCl and the whole mixture extracted with EtOAc (3×30 mL). The combined organic layers were dried over Na2SO4 and evaporated in vacuo to give the title compound as white solid in 39% yield, 133 mg
Quantity
365 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
39%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。